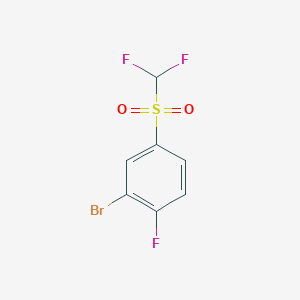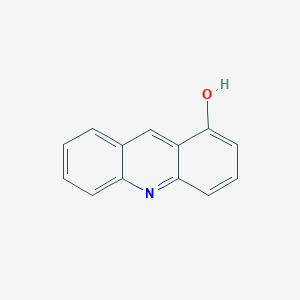
10H-acridin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Acridin-1-one, also known as acridone, is a heterocyclic organic compound with the molecular formula C_13H_9NO. It is a derivative of acridine, featuring a carbonyl group at the 9-position. This compound is notable for its planar structure, which allows it to intercalate into DNA, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions: 10H-Acridin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method includes the condensation of 2-aminobenzophenone with formic acid .
Industrial Production Methods: In industrial settings, this compound is often produced via a multi-step process that includes the formation of intermediate compounds followed by cyclization and oxidation reactions. The use of microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions: 10H-Acridin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridin-1-one.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Acridone derivatives with various functional groups.
Reduction: Dihydroacridin-1-one.
Substitution: Halogenated, nitrated, and sulfonated acridone derivatives.
科学研究应用
10H-Acridin-1-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 10H-acridin-1-one primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The planar structure of acridone allows it to insert between DNA base pairs, stabilizing the DNA-acridone complex and preventing the binding of essential enzymes .
相似化合物的比较
Acridine: Similar in structure but lacks the carbonyl group at the 9-position.
Phenoxazine: Contains an oxygen atom in place of the nitrogen atom in acridone.
Phenothiazine: Contains a sulfur atom in place of the nitrogen atom in acridone.
Uniqueness: 10H-Acridin-1-one is unique due to its carbonyl group, which enhances its ability to participate in various chemical reactions and increases its potential as a DNA intercalator. This makes it more versatile in applications compared to its analogs .
属性
CAS 编号 |
5464-73-3 |
|---|---|
分子式 |
C13H9NO |
分子量 |
195.22 g/mol |
IUPAC 名称 |
acridin-1-ol |
InChI |
InChI=1S/C13H9NO/c15-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8,15H |
InChI 键 |
XIVOUNPJCNJBPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


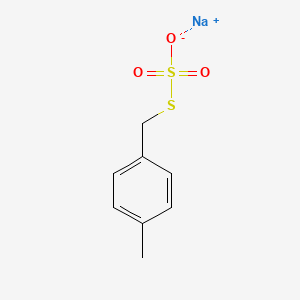
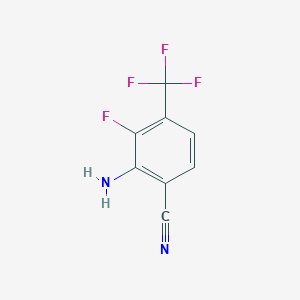
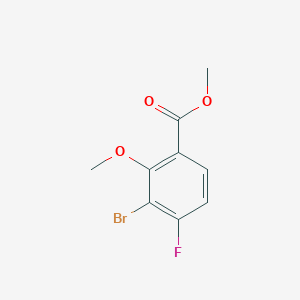
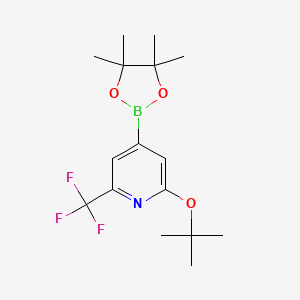
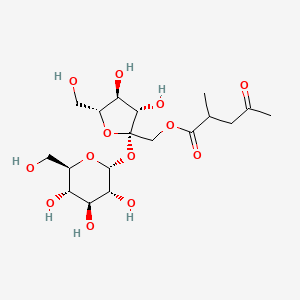
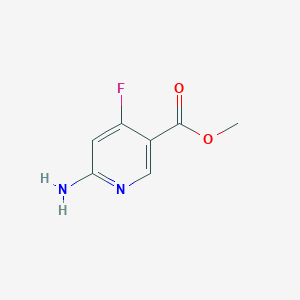
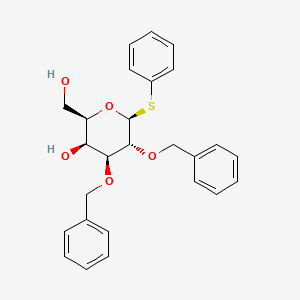
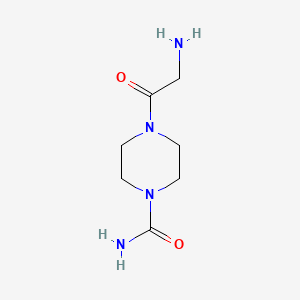
![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
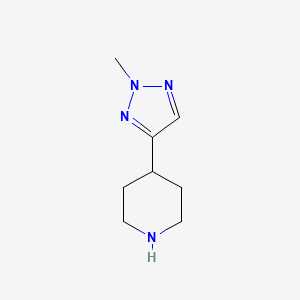
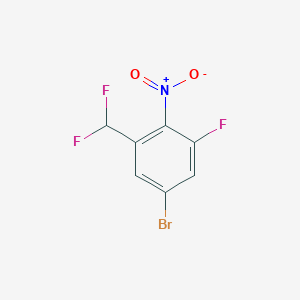
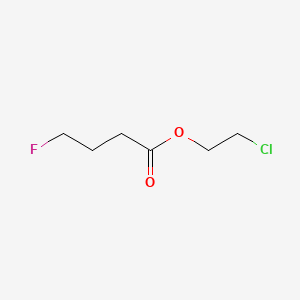
![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
